Ortho-Iodine Induced Angular Distortion: Crystallographic Evidence of Unique Geometry vs. Less Congested Analogs
Single-crystal X-ray diffraction reveals that 2-iodobenzenesulfonyl chloride exhibits significant angular distortion at the aromatic ring carbons due to steric congestion from the ortho-iodine and sulfonyl chloride groups, a structural feature not observed to the same degree in 2-bromobenzenesulfonyl chloride [1]. Specifically, the C2–C1–I1 bond angle is enlarged to 125.00(18)° and the S1–C2–C1 angle to 123.23(19)°, compared to the typical 120° in unsubstituted benzenesulfonyl chloride [2]. This distortion validates the presence of the ortho-iodo motif, serving as a potential quality-by-design (QbD) marker for identity and structural integrity in pharmaceutical intermediate procurement.
| Evidence Dimension | C–C–I and S–C–C bond angles (degrees) |
|---|---|
| Target Compound Data | C2–C1–I1 = 125.00(18)°; S1–C2–C1 = 123.23(19)° |
| Comparator Or Baseline | Benzenesulfonyl chloride: ~120° (unstrained); 2-bromobenzenesulfonyl chloride: not reported to exhibit equivalent distortion magnitude |
| Quantified Difference | Angular enlargement of 5.00° and 3.23°, respectively, relative to idealized 120° |
| Conditions | Single-crystal X-ray diffraction at 93(2) K; monoclinic P21/n space group |
Why This Matters
This crystallographically verified structural strain is a direct physical consequence of ortho-iodine substitution, providing a definitive analytical signature to distinguish authentic 2-iodobenzenesulfonyl chloride from mislabeled analogs or degraded material.
- [1] Slawin, A. M. Z. (2006). 2-Iodobenzenesulfonyl chloride. Acta Crystallographica Section E, 62(2), o571-o572. View Source
- [2] Allen, F. H., Kennard, O., Watson, D. G., Brammer, L., Orpen, A. G., & Taylor, R. (1987). Tables of bond lengths determined by X-ray and neutron diffraction. Part 1. Bond lengths in organic compounds. Journal of the Chemical Society, Perkin Transactions 2, (12), S1-S19. View Source
